molecular formula C6H8N2O3 B159565 2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid CAS No. 138741-54-5

2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid

Cat. No. B159565
CAS RN: 138741-54-5
M. Wt: 156.14 g/mol
InChI Key: JFDUQIPDGBJPCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid, also known as AMPA, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is a potent agonist of the glutamate receptor, which plays a critical role in the central nervous system.

Mechanism of Action

2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid acts as a potent agonist of the glutamate receptor, specifically the 2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid subtype. This receptor is a ligand-gated ion channel that is permeable to sodium and potassium ions. When 2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid binds to the receptor, it causes an influx of sodium ions into the cell, leading to depolarization and the generation of action potentials.
Biochemical and Physiological Effects:
2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to enhance synaptic transmission, increase neuronal excitability, and promote long-term potentiation. 2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid has also been shown to play a role in neuroprotection and neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid in lab experiments is its potency and selectivity for the 2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid receptor. This allows researchers to study the effects of specific compounds on this receptor without affecting other receptors. One limitation of using 2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid is its potential toxicity, which can lead to cell death and other adverse effects.

Future Directions

There are several future directions for research on 2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid. One area of interest is the development of novel compounds that target the 2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid receptor with greater specificity and potency. Another area of interest is the investigation of the role of 2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid in neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, there is a need for further research on the potential therapeutic applications of 2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid in the treatment of these disorders.
Conclusion:
In conclusion, 2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid is a synthetic compound that has been widely used in scientific research to study the role of glutamate receptors in the central nervous system. This compound has unique properties that make it a valuable tool for investigating the mechanism of action of glutamate receptors, as well as their role in synaptic plasticity, learning, and memory. While there are some limitations to using 2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid in lab experiments, its potential applications in the treatment of neurological disorders make it an area of interest for future research.

Synthesis Methods

2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid can be synthesized using various methods including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of isoxazole-5-carboxylic acid with formaldehyde and ammonium chloride to yield 2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid. Enzymatic synthesis, on the other hand, involves the use of enzymes such as alanine racemase and glutamate decarboxylase to catalyze the conversion of L-alanine and glutamate to 2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid.

Scientific Research Applications

2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid has been widely used in scientific research to study the role of glutamate receptors in the central nervous system. This compound has been used to investigate the mechanism of action of glutamate receptors, as well as their role in synaptic plasticity, learning, and memory. 2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid has also been used to study the effects of drugs and other compounds on glutamate receptors.

properties

CAS RN

138741-54-5

Product Name

2-(5-(Aminomethyl)isoxazol-3-yl)acetic acid

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

2-[5-(aminomethyl)-1,2-oxazol-3-yl]acetic acid

InChI

InChI=1S/C6H8N2O3/c7-3-5-1-4(8-11-5)2-6(9)10/h1H,2-3,7H2,(H,9,10)

InChI Key

JFDUQIPDGBJPCK-UHFFFAOYSA-N

SMILES

C1=C(ON=C1CC(=O)O)CN

Canonical SMILES

C1=C(ON=C1CC(=O)O)CN

synonyms

3-Isoxazoleaceticacid,5-(aminomethyl)-(9CI)

Origin of Product

United States

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